5-Methyl-2-(trifluoromethyl)benzaldehyde
Description
Systematic Nomenclature and Regulatory Identifiers
The systematic identification of this compound encompasses multiple nomenclature systems and regulatory databases that provide comprehensive chemical identity information. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting the positional arrangement of substituents on the benzene ring. The Chemical Abstracts Service has assigned the registry number 886502-76-7 to this compound, providing a unique identifier for regulatory and commercial purposes.
The molecular identity is further established through the molecular formula Carbon nine Hydrogen seven Fluorine three Oxygen, with a precisely determined molecular weight of 188.149 grams per mole. The MDL number MFCD06660294 serves as an additional identifier within chemical databases, facilitating cross-referencing across multiple information systems. The International Chemical Identifier Key ZXQHVZWHSXZEQV-UHFFFAOYSA-N provides a standardized representation of the molecular structure that enables unambiguous identification across international databases.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 886502-76-7 |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 188.149 g/mol |
| MDL Number | MFCD06660294 |
| International Chemical Identifier Key | ZXQHVZWHSXZEQV-UHFFFAOYSA-N |
| PubChem Compound Identifier | 17750727 |
| Simplified Molecular Input Line Entry System | CC1=CC(=C(C=C1)C(F)(F)F)C=O |
The PubChem database assigns the compound identifier 17750727, enabling access to comprehensive chemical and biological information. Alternative systematic names include 2-(trifluoromethyl)-5-methylbenzaldehyde, which reflects the same structural arrangement with different positional numbering conventions. The compound exhibits synonymous designations including 5-methyl-2-trifluoromethyl benzaldehyde and 5-methyl-2-trifluoromethyl-benzaldehyde, which represent variations in hyphenation practices across different chemical databases.
Molecular Architecture Analysis
The molecular architecture of this compound exhibits a complex interplay of electronic and steric effects arising from the specific arrangement of functional groups on the aromatic framework. The benzene ring serves as the central scaffold, with three distinct substituents positioned at strategic locations that significantly influence the overall molecular properties. The aldehyde functional group at position 1 provides the primary reactive site, characterized by the carbonyl carbon-oxygen double bond that exhibits electrophilic character due to the electron-withdrawing nature of the oxygen atom.
The methyl group positioned at carbon 5 of the benzene ring functions as an electron-donating substituent through hyperconjugation and inductive effects. This substituent contributes to the overall electron density of the aromatic system while introducing modest steric hindrance that influences the compound's conformational preferences. The spatial orientation of the methyl group allows for optimal overlap with the aromatic π-system, enhancing the electron-rich character of the benzene ring in the meta position relative to the aldehyde group.
The trifluoromethyl substituent at position 2 represents the most electronically significant functional group within the molecular structure. This group exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms, significantly altering the electronic distribution throughout the aromatic system. The three fluorine atoms create a highly electronegative environment that stabilizes electron-deficient intermediates and enhances the electrophilic character of the aldehyde carbon. The trifluoromethyl group exhibits a characteristic tetrahedral geometry around the central carbon, with carbon-fluorine bond lengths of approximately 1.33 Ångstroms and fluorine-carbon-fluorine bond angles of 109.5 degrees.
| Structural Feature | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Aldehyde Group | 1 | Electron-withdrawing | Minimal |
| Trifluoromethyl Group | 2 | Strong electron-withdrawing | Moderate |
| Methyl Group | 5 | Electron-donating | Minimal |
| Benzene Ring | Central | π-electron system | Planar framework |
The overall molecular geometry adopts a predominantly planar configuration for the aromatic ring system, with the aldehyde group maintaining coplanarity to maximize conjugation with the benzene π-system. The trifluoromethyl group extends perpendicular to the aromatic plane, creating a three-dimensional molecular profile that influences intermolecular interactions and packing arrangements. The combination of electron-donating and electron-withdrawing substituents establishes a dipolar character that affects both chemical reactivity and physical properties such as boiling point and solubility characteristics.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques that probe different aspects of molecular architecture and electronic environment. Nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns that confirm the substitution pattern and electronic effects within the aromatic system. The aldehyde proton typically appears as a distinctive singlet at approximately 10.0-10.2 parts per million in proton nuclear magnetic resonance spectra, reflecting the deshielding effect of the carbonyl oxygen and the cumulative influence of the aromatic substituents.
The aromatic protons exhibit a complex multipicity pattern in the region between 7.0-8.0 parts per million, with individual resonances influenced by the electronic effects of the methyl and trifluoromethyl substituents. The methyl group protons appear as a sharp singlet around 2.4-2.6 parts per million, consistent with aromatic methyl substituents that experience modest deshielding from the aromatic ring current. The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with the carbonyl carbon appearing around 190-192 parts per million, characteristic of aromatic aldehydes.
The trifluoromethyl carbon exhibits a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine nuclei, typically appearing around 123-125 parts per million. Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive confirmation of the trifluoromethyl group, with a characteristic singlet appearing around -63 parts per million, consistent with aromatic trifluoromethyl substituents. The chemical shift value reflects the electron-withdrawing nature of the aromatic ring and the specific substitution pattern.
| Nucleus | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 10.0-10.2 ppm | Singlet | Aldehyde proton |
| ¹H | 7.0-8.0 ppm | Multiplet | Aromatic protons |
| ¹H | 2.4-2.6 ppm | Singlet | Methyl protons |
| ¹³C | 190-192 ppm | Singlet | Carbonyl carbon |
| ¹³C | 123-125 ppm | Quartet | Trifluoromethyl carbon |
| ¹⁹F | -63 ppm | Singlet | Trifluoromethyl fluorines |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibration appears as a strong absorption around 1700-1720 reciprocal centimeters, typical of aromatic aldehydes. The carbon-hydrogen stretching vibrations of the aromatic ring appear in the region 3000-3100 reciprocal centimeters, while the methyl carbon-hydrogen stretches occur around 2800-3000 reciprocal centimeters. The trifluoromethyl group exhibits characteristic carbon-fluorine stretching vibrations in the region 1000-1300 reciprocal centimeters, providing diagnostic evidence for this functional group.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 188, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the formyl group (mass 29) and the trifluoromethyl group (mass 69), producing diagnostic fragment ions that support structural assignments. The base peak often corresponds to the tropylium ion formed through rearrangement processes characteristic of substituted benzaldehydes.
Crystallographic Data and Conformational Analysis
The crystallographic analysis and conformational behavior of this compound reveal important structural features that influence both solid-state properties and solution-phase behavior. While specific single-crystal X-ray crystallographic data for this compound is limited in the available literature, computational studies and related structural analyses provide valuable insights into the preferred molecular conformations and intermolecular packing arrangements. The compound exhibits a predominantly planar aromatic framework with the aldehyde group maintaining coplanarity with the benzene ring to maximize π-conjugation effects.
The trifluoromethyl substituent adopts a staggered conformation relative to the aromatic ring, minimizing steric interactions while maintaining optimal orbital overlap for electron-withdrawing effects. The carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring exhibits a length of approximately 1.50 Ångstroms, consistent with typical aromatic carbon-carbon single bonds. The methyl group positioned at carbon 5 shows rotational freedom around the carbon-carbon bond, with energy barriers typically less than 3 kilocalories per mole for rotation around this axis.
Conformational analysis through computational methods reveals that the most stable molecular geometry maintains the aldehyde oxygen atom in the plane of the aromatic ring, with the carbonyl carbon-oxygen bond oriented away from the trifluoromethyl substituent to minimize dipolar repulsions. The estimated refractive index of 1.471 suggests moderate molecular polarizability, consistent with the presence of the highly polarizable trifluoromethyl group and the aromatic π-system. The compound demonstrates air sensitivity, indicating potential for oxidation or other atmospheric reactions that may influence its stability in ambient conditions.
| Conformational Parameter | Value | Method |
|---|---|---|
| Aromatic Ring Planarity | <5° deviation | Computational |
| Trifluoromethyl Orientation | Staggered | Energy minimization |
| Aldehyde Coplanarity | 0-10° | Conjugation optimization |
| Refractive Index | 1.471 | Experimental |
| Air Sensitivity | Positive | Empirical observation |
The molecular packing in the crystalline state likely involves dipole-dipole interactions between the polar carbonyl groups and van der Waals forces between the aromatic ring systems. The trifluoromethyl groups may participate in weak fluorine-hydrogen interactions with adjacent molecules, contributing to the overall crystal stability. The boiling point range of 201.0±35.0 degrees Celsius at 760 millimeters of mercury pressure reflects the molecular weight and intermolecular forces present in the liquid phase. The flash point of 80.3±17.4 degrees Celsius indicates moderate volatility and requires appropriate handling precautions during synthetic and analytical procedures.
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHVZWHSXZEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590665 | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-76-7 | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the methyl group onto the benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with trifluoromethylating agents and methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes helps in achieving consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and methyl groups influence the reactivity and orientation of the substituents on the benzene ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 5-Methyl-2-(trifluoromethyl)benzoic acid.
Reduction: 5-Methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine into organic molecules has been shown to enhance metabolic stability and bioavailability. 5-Methyl-2-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals.
Case Studies:
- Fluorinated Drug Candidates: Research indicates that compounds containing fluorine atoms often exhibit improved pharmacological profiles. For instance, the synthesis of fluorinated analogs of existing drugs can lead to enhanced efficacy and reduced side effects .
- Anticancer Agents: The trifluoromethyl group can modify the biological activity of compounds, making them potential candidates for anticancer therapies. Studies have demonstrated that fluorinated benzaldehydes can inhibit specific cancer cell lines, showcasing their therapeutic potential .
Agrochemicals
This compound is also utilized in the development of agrochemicals. Its derivatives are investigated for their effectiveness as herbicides and pesticides.
Research Findings:
- Herbicidal Activity: Compounds derived from this compound have shown promising results in inhibiting weed growth while being less toxic to crops compared to traditional herbicides .
- Pesticide Formulations: The use of fluorinated compounds in pesticide formulations can enhance their stability and effectiveness against pests, leading to more efficient agricultural practices .
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials such as polymers and coatings.
Applications:
- Fluorinated Polymers: The compound can be used as a monomer or additive in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials find applications in electronics and protective coatings .
- Photovoltaic Cells: Research indicates that incorporating fluorinated compounds into polymer matrices can improve the efficiency of photovoltaic cells by enhancing charge mobility and stability under operational conditions .
Data Table: Applications Overview
| Application Area | Description | Examples/Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals | Enhanced drug efficacy; anticancer properties |
| Agrochemicals | Development of herbicides and pesticides | Reduced toxicity; improved herbicidal activity |
| Materials Science | Use in synthesizing advanced materials | Improved stability in polymers; enhanced photovoltaic efficiency |
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzaldehyde in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its activity in drug development, where it can modulate the function of target proteins and pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural differences between 5-Methyl-2-(trifluoromethyl)benzaldehyde and related compounds:
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| This compound | -CH₃ (5), -CF₃ (2) | Electron-donating methyl and electron-withdrawing CF₃; balanced lipophilicity |
| 5-Fluoro-2-(trifluoromethyl)benzaldehyde | -F (5), -CF₃ (2) | Higher electronegativity due to fluorine; increased aldehyde reactivity |
| 5-Hydroxy-2-(trifluoromethyl)benzaldehyde | -OH (5), -CF₃ (2) | Polar hydroxyl group enhances solubility and hydrogen-bonding capacity |
| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | -Cl (5), -OH (2), -CH₃ (3) | Chlorine and hydroxyl groups confer antimicrobial activity |
| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | -OCH₃ (4), -CF₃ (3) | Methoxy group increases electron density on the ring |
Key Observations :
- The trifluoromethyl group in this compound enhances lipophilicity compared to hydroxyl or methoxy substituents, improving membrane permeability in biological systems .
- Methyl groups (e.g., at position 5) provide steric stabilization without significantly altering electronic properties, unlike electron-withdrawing groups like fluorine or chlorine .
Reactivity Trends :
- The aldehyde group in this compound is less electrophilic than in its fluoro analog due to the electron-donating methyl group, reducing susceptibility to nucleophilic attack .
- Hydroxyl-containing analogs (e.g., 5-Hydroxy-2-(trifluoromethyl)benzaldehyde) exhibit higher solubility in polar solvents, facilitating their use in aqueous-phase reactions .
Mechanistic Insights :
- The trifluoromethyl group in this compound improves interaction with hydrophobic enzyme pockets, making it a candidate for enzyme inhibition studies .
- Chlorine and hydroxyl groups in analogs like 5-Chloro-2-hydroxy-3-methylbenzaldehyde disrupt microbial cell membranes, explaining their higher antimicrobial activity .
Physical and Pharmacokinetic Properties
| Property | This compound | 5-Fluoro-2-(trifluoromethyl)benzaldehyde | 5-Hydroxy-2-(trifluoromethyl)benzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 202.1 | 206.1 | 204.1 |
| LogP (Lipophilicity) | 2.8 | 2.5 | 1.9 |
| Solubility in Water (mg/mL) | 0.15 | 0.12 | 2.3 |
| Plasma Protein Binding (%) | 85 | 78 | 65 |
Key Takeaways :
- The methyl group in this compound slightly increases lipophilicity compared to the fluoro analog, favoring blood-brain barrier penetration .
- Hydroxyl-containing analogs exhibit superior aqueous solubility, making them preferable for formulations requiring high bioavailability .
Biological Activity
5-Methyl-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by a trifluoromethyl group and a methyl group on a benzene ring. Its molecular formula is , with a molecular weight of 188.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
The presence of the trifluoromethyl group significantly influences the electronic properties of this compound, enhancing its reactivity and interactions in chemical environments. The aldehyde functional group allows it to participate in various condensation reactions, making it a valuable building block for synthesizing heterocycles, which are crucial components in pharmaceuticals.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:
- Condensation reactions with amines to form enamines.
- Electrophilic aromatic substitution , leveraging the electron-withdrawing nature of the trifluoromethyl group.
Biological Activity
Research on the biological activity of this compound is limited but suggests potential applications in drug discovery and development. Notably, its structural similarity to bioactive compounds indicates possible roles in anti-cancer and anti-inflammatory drug development .
Potential Therapeutic Applications
- Anti-Cancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cells, warranting further investigation into this compound as a lead compound for anti-cancer agents.
- Anti-Inflammatory Properties : The compound's ability to modulate inflammatory pathways could be explored, similar to other trifluoromethyl-containing compounds that have shown promise in reducing inflammation .
- Enzyme Inhibition : The compound may interact with specific enzymes or proteins, potentially leading to the development of inhibitors for therapeutic use. For instance, studies on trifluoromethyl ketones indicate their potential as potent carboxylesterase inhibitors .
Case Studies and Research Findings
Although direct studies on this compound are sparse, related research provides insights into its potential applications:
- Trifluoromethyl Ketones : Research shows that trifluoromethyl ketones can inhibit carboxylesterases effectively, suggesting that similar compounds could exhibit significant biological activity through enzyme inhibition mechanisms .
- Molecular Docking Studies : Computational studies may reveal binding affinities of this compound with various biological targets, supporting its role in drug design.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific arrangement of substituents on the benzene ring. The following table summarizes its comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Trifluoromethyl and methyl groups | Potential anti-cancer and anti-inflammatory activity |
| 2-Methyl-5-(trifluoromethyl)benzaldehyde | Similar trifluoromethyl and methyl groups | Slightly different position of substituents |
| 4-Trifluoromethylbenzaldehyde | Trifluoromethyl group at para position | Different electronic effects due to substitution |
| 3-Trifluoromethylbenzaldehyde | Trifluoromethyl group at meta position | Altered reactivity compared to ortho and para |
Safety and Handling
As with many aromatic aldehydes, this compound is likely an irritant to the skin, eyes, and respiratory system. Safety data specific to this compound is limited; however, standard laboratory safety protocols should be followed when handling it.
Q & A
Basic Research Question
- ¹H NMR : A singlet at δ 10.1–10.3 ppm confirms the aldehyde proton. Aromatic protons appear as a multiplet (δ 7.5–8.0 ppm), with splitting patterns indicating substituent positions.
- ¹³C NMR : Peaks at δ 190–195 ppm (aldehyde carbon) and δ 120–125 ppm (CF₃ coupling) are diagnostic.
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches). Compare with spectral libraries for fluorinated benzaldehydes .
How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?
Advanced Research Question
Discrepancies may arise from solvent effects, impurities, or tautomerism. Solutions include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and identifies spin-spin coupling.
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and verify experimental data.
- Deuterated solvent trials : Test in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts. Cross-reference with PubChem or NIST data .
What biological activities have been reported for this compound derivatives?
Basic Research Question
Derivatives are explored as intermediates in:
- Antimicrobial agents : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration.
- Enzyme inhibitors : Aldehyde moieties act as electrophiles in covalent inhibition (e.g., proteases).
- Anticancer candidates : Fluorinated aromatics exhibit metabolic stability in vivo. Screen via in vitro assays (e.g., MTT) and molecular docking .
How can pharmacokinetic properties of derivatives be optimized for drug development?
Advanced Research Question
- Bioisosteric replacement : Substitute the aldehyde with a hydroxamic acid or ketone to reduce reactivity.
- Prodrug strategies : Mask the aldehyde as an acetal or Schiff base for controlled release.
- SAR studies : Vary methyl/CF₃ positions to balance potency and solubility. Use LogP calculations (e.g., ClogP) and ADMET prediction tools .
How should researchers interpret contradictory reports on the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Contradictions may arise from differing catalytic systems or substrate purity. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
